molecular formula C19H36O2 B14397066 3-Methyl-1-oxacyclononadecan-2-one CAS No. 88375-20-6

3-Methyl-1-oxacyclononadecan-2-one

Cat. No.: B14397066
CAS No.: 88375-20-6
M. Wt: 296.5 g/mol
InChI Key: SFKHBOCTDPOESN-UHFFFAOYSA-N
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Description

3-Methyl-1-oxacyclononadecan-2-one is an organic compound with a complex structure that includes a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxacyclononadecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable hydroxy acid with an acid catalyst to form the lactone ring. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxacyclononadecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-1-oxacyclononadecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxacyclononadecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-1-oxacyclononadecan-2-one can be compared with other similar compounds, such as:

    Lactones: Other lactones with similar ring structures, such as γ-butyrolactone and δ-valerolactone, share some chemical properties but differ in their specific applications and reactivity.

    Oxacycloalkanes: Compounds like oxacyclohexane and oxacyclooctane have similar ring structures but differ in the number of carbon atoms and functional groups.

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88375-20-6

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

3-methyl-oxacyclononadecan-2-one

InChI

InChI=1S/C19H36O2/c1-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-19(18)20/h18H,2-17H2,1H3

InChI Key

SFKHBOCTDPOESN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCCCCCCOC1=O

Origin of Product

United States

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